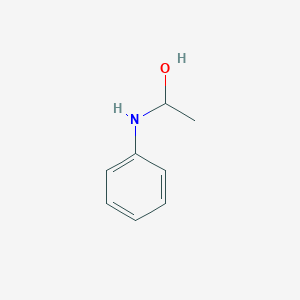![molecular formula C9H10ClN3O B8605514 5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B8605514.png)
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, with a chlorine atom at the 5th position and an ethyl group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically takes place in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrido[2,3-d]pyrimidin-2-one derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrido[2,3-d]pyrimidin-2-one derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[2,3-d]pyrimidin-2-one derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar structure but lacks the chlorine and ethyl substituents.
Pyrido[2,3-d]pyrimidin-7-one: Differently substituted pyrido[2,3-d]pyrimidine with potential biological activities.
Uniqueness
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is unique due to the presence of the chlorine atom at the 5th position and the ethyl group at the 3rd position, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H10ClN3O |
|---|---|
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C9H10ClN3O/c1-2-13-5-6-7(10)3-4-11-8(6)12-9(13)14/h3-4H,2,5H2,1H3,(H,11,12,14) |
Clave InChI |
CIFFXHPDIGLDQS-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2=C(C=CN=C2NC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(trans-4-Propylcyclohexyl)phenyl]acetic acid](/img/structure/B8605437.png)
![2,4-dimethoxy-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B8605438.png)
![4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B8605442.png)









![Methyl 5-acetyl-2-{[(trifluoromethyl)-sulfonyl]oxy}benzoate](/img/structure/B8605524.png)

